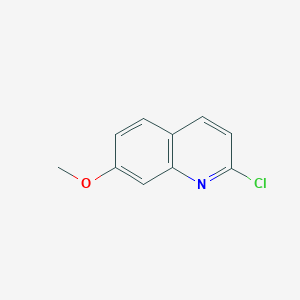

2-Chloro-7-methoxyquinoline

CAS No.: 49609-15-6

Cat. No.: VC2443191

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49609-15-6 |

|---|---|

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 2-chloro-7-methoxyquinoline |

| Standard InChI | InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3 |

| Standard InChI Key | FOARXBSDMBUBEG-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=CC(=N2)Cl |

| Canonical SMILES | COC1=CC2=C(C=C1)C=CC(=N2)Cl |

Introduction

Chemical Identity and Structure

2-Chloro-7-methoxyquinoline is characterized by a specific arrangement of functional groups on the quinoline backbone. The compound's structure consists of a bicyclic aromatic system with strategic substitutions that influence its chemical behavior and biological activities.

Basic Chemical Information

| Parameter | Value |

|---|---|

| Chemical Name | 2-Chloro-7-methoxyquinoline |

| CAS Number | 49609-15-6 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| MDL Number | MFCD13192242 |

| Synonyms | QUINOLINE, 2-CHLORO-7-METHOXY- |

The compound's structure features a quinoline ring system with a chlorine atom at position 2 and a methoxy group at position 7, creating a molecule with selective reactivity patterns that make it valuable for chemical synthesis and pharmaceutical applications .

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-7-methoxyquinoline determine its behavior in various chemical reactions and applications. These properties are crucial for understanding its potential uses in different fields.

Physical Properties

2-Chloro-7-methoxyquinoline exhibits specific physical characteristics that influence its handling, storage, and application in research settings. While limited experimental data is available for this specific compound, its properties can be inferred from its structure and similar quinoline derivatives.

The compound exists as a solid at room temperature and possesses moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, but limited solubility in water. This solubility profile makes it suitable for various organic reactions while presenting challenges for aqueous applications .

Chemical Reactivity

The reactivity of 2-chloro-7-methoxyquinoline is primarily determined by the electronic effects of its functional groups:

-

The chlorine at the 2-position serves as a leaving group in nucleophilic aromatic substitution reactions, making this position particularly reactive.

-

The methoxy group at the 7-position acts as an electron-donating group, increasing electron density in the aromatic system and influencing the reactivity pattern.

-

The nitrogen in the quinoline ring provides a site for protonation and coordination with metals.

These characteristics make 2-chloro-7-methoxyquinoline a versatile building block for the synthesis of more complex compounds through various chemical transformations .

Synthesis Methods

Several synthetic routes can be employed to prepare 2-chloro-7-methoxyquinoline, with the most common approach involving the chlorination of 7-methoxy-1H-quinolin-2-one.

Synthesis from 7-Methoxy-1H-quinolin-2-one

The primary method for synthesizing 2-chloro-7-methoxyquinoline involves the reaction of 7-methoxy-1H-quinolin-2-one with phosphorus oxychloride (POCl₃). This transformation replaces the hydroxyl group at the 2-position with a chlorine atom .

The reaction proceeds under reflux conditions, typically requiring 3 hours to achieve high yields. After completion, the reaction mixture is poured into iced water, neutralized with saturated sodium bicarbonate solution, and extracted with ethyl acetate to isolate the desired product .

Spectroscopic analysis of the synthesized compound typically shows characteristic signals in the ¹H NMR spectrum, including resonances for the aromatic protons and the methoxy group, confirming successful synthesis .

| Hazard Category | Classification |

|---|---|

| Symbol (GHS) | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). These hazards necessitate appropriate handling procedures and personal protective equipment when working with this compound .

The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and specific eye/face washing procedures if eye contact occurs (P305+P351+P338) .

Applications in Research

2-Chloro-7-methoxyquinoline serves as an important intermediate in various research areas, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In the field of medicinal chemistry, 2-chloro-7-methoxyquinoline and its derivatives have been investigated for various biological activities. The quinoline scaffold is found in numerous pharmaceutical compounds, and the specific substitution pattern in 2-chloro-7-methoxyquinoline provides opportunities for developing bioactive molecules.

Research into similar quinoline derivatives has demonstrated potential applications in:

-

Antimalarial agents: Quinoline derivatives have historically been important in malaria treatment, with compounds like chloroquine being based on the quinoline scaffold.

-

Antibacterial compounds: The quinoline core structure is present in various antibacterial agents, suggesting potential applications for 2-chloro-7-methoxyquinoline derivatives.

-

Anticancer research: Derivatives of quinoline compounds have shown promising anticancer activities in various studies .

For example, research has shown that 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, which are structurally related to 2-chloro-7-methoxyquinoline, exhibit significant anticancer properties, particularly against ovarian cancer cell lines .

Chemical Synthesis Applications

Comparative Analysis with Related Compounds

Understanding the relationship between 2-chloro-7-methoxyquinoline and structurally similar compounds provides insights into its unique properties and potential applications.

Comparison with Other Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 2-Chloro-7-methoxyquinoline | 49609-15-6 | C₁₀H₈ClNO | 193.63 | Reference compound |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 68236-20-4 | C₁₁H₈ClNO₂ | 221.64 | Additional aldehyde group at position 3 |

| 2-Chloro-7-methoxyquinoline-3-carbonitrile | 128259-63-2 | C₁₁H₇ClN₂O | 218.64 | Cyano group at position 3 |

| 2-Chloro-6-methoxyquinoline | - | C₁₀H₈ClNO | 193.63 | Methoxy group at position 6 instead of 7 |

The position and nature of substitutions on the quinoline core significantly influence the reactivity and potential applications of these compounds. For example, the addition of an aldehyde group at position 3 in 2-chloro-7-methoxyquinoline-3-carbaldehyde creates opportunities for further functionalization through reactions typical of aldehyde groups, such as condensation reactions with amines to form imines .

Current Research Trends

Recent research involving 2-chloro-7-methoxyquinoline and related compounds has focused on several key areas that highlight the importance of this chemical scaffold in contemporary scientific investigation.

Medicinal Chemistry Innovations

Current research in medicinal chemistry has explored the potential of quinoline derivatives, including those related to 2-chloro-7-methoxyquinoline, in developing novel therapeutic agents. Studies have demonstrated that structural modifications of the quinoline core can lead to compounds with enhanced biological activities.

For instance, research on 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives has shown promising results in cancer research. Compound LM08, which contains a 6-Cl substitution in the 3-quinolinyl moiety, exhibited selective and potent cytotoxic efficacy against ovarian cancer cell lines, with IC₅₀ values ranging from 7.7 to 48.8 μM. This suggests that quinoline derivatives have potential applications in targeted cancer therapy .

Synthetic Methodology Development

Researchers continue to develop improved methods for synthesizing quinoline derivatives, including 2-chloro-7-methoxyquinoline, with a focus on environmentally friendly procedures, higher yields, and stereoselective approaches. These advancements facilitate the preparation of these compounds for further research and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume